Clomethiazole hydrochloride

Catalog No.
S004263
CAS No.
6001-74-7
M.F
C6H9Cl2NS
M. Wt
198.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomethiazole hydrochloride

CAS Number

6001-74-7

Product Name

Clomethiazole hydrochloride

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride

Molecular Formula

C6H9Cl2NS

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H

InChI Key

OFXYKSLKNMTBHK-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(2-Chloroethyl)-4-methylthiazole hydrochloride

Canonical SMILES

CC1=C(SC=N1)CCCl.Cl

The exact mass of the compound Chlormethiazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Clomethiazole hydrochloride is a synthetic thiazole derivative and a potent positive allosteric modulator of the GABA-A receptor, widely utilized in neuropharmacology and toxicology research. While the free base form of clomethiazole is an oily, volatile liquid, the hydrochloride salt (CAS 6001-74-7) is isolated as a stable, off-white crystalline solid . This structural modification fundamentally enhances the compound's processability, shelf-life, and aqueous solubility, making it the preferred form for precise gravimetric dosing and formulation in both in vitro assays and in vivo models . Additionally, clomethiazole hydrochloride serves as a highly selective inhibitor of cytochrome P450 2E1 (CYP2E1), providing dual utility as both a neurological probe and a metabolic phenotyping tool.

Substituting clomethiazole hydrochloride with its free base or alternative GABA-A modulators introduces severe reproducibility and handling risks. The free base is a viscous liquid at room temperature, which complicates accurate weighing, is susceptible to volatilization, and exhibits poor aqueous solubility, often requiring organic co-solvents that can confound biological assays. Conversely, the hydrochloride salt provides a stable crystalline matrix (melting point 134–138 °C) that readily dissolves in water (>10 mg/mL), ensuring vehicle consistency . Furthermore, substituting with standard benzodiazepines like diazepam fails in metabolic studies, as diazepam targets a different allosteric binding site on the GABA-A receptor and lacks clomethiazole’s specific time-dependent inhibition of the CYP2E1 isoenzyme [1].

Gravimetric Precision and Thermal Stability

Clomethiazole free base exists as a viscous, volatile liquid at standard temperature and pressure, which presents significant challenges for precise analytical weighing and long-term storage. In contrast, clomethiazole hydrochloride is a highly stable crystalline solid with a defined melting point of 134.0 to 138.0 °C . This solid-state form eliminates the volatilization risks associated with the free base and allows for exact gravimetric preparation of stock solutions without the need for specialized liquid-handling containment.

Evidence DimensionPhysical state and thermal stability
Target Compound DataStable crystalline solid (Melting point 134-138 °C)
Comparator Or BaselineClomethiazole free base (Oily, volatile liquid at room temperature)
Quantified DifferenceTransition from liquid to solid state, enabling standard powder handling.
ConditionsStandard ambient laboratory conditions (20-25 °C)

Procuring the solid hydrochloride salt ensures accurate dosing, minimizes material loss during handling, and extends shelf-life compared to the liquid free base.

Aqueous Formulation Compatibility

The lipophilic nature of clomethiazole free base limits its direct dissolution in aqueous media, often necessitating the use of DMSO or ethanol, which can introduce solvent-induced artifacts in sensitive cellular models. Clomethiazole hydrochloride overcomes this limitation by providing excellent aqueous solubility, readily dissolving in water at concentrations exceeding 10 mg/mL . This highly soluble profile allows researchers to formulate purely aqueous dosing vehicles, ensuring physiological compatibility for both electrophysiological patch-clamp recordings and in vivo administration.

Evidence DimensionAqueous solubility
Target Compound Data>10 mg/mL in pure water
Comparator Or BaselineClomethiazole free base (Poorly water-soluble, requires organic co-solvents)
Quantified DifferenceOrders of magnitude higher aqueous solubility without the need for organic co-solvents.
ConditionsSolubilization in pure water at ambient temperature

High aqueous solubility eliminates the need for organic solvents, preventing solvent toxicity and ensuring reproducible bioavailability in biological assays.

Active Moiety Mass Efficiency vs. Edisylate Salt

When selecting a solid salt form of clomethiazole, buyers must account for the mass contribution of the counterion to ensure cost-effective procurement. Clomethiazole hydrochloride has a molecular weight of 198.11 g/mol, yielding a high active base mass fraction of approximately 81.6% . In contrast, clomethiazole edisylate has a molecular weight of 513.5 g/mol and contains two clomethiazole molecules per ethanedisulfonate counterion, yielding an active base mass fraction of only ~63.0% [1]. This results in the hydrochloride salt delivering an 18.6% higher active moiety yield per gram of procured material.

Evidence DimensionActive pharmaceutical ingredient (API) mass fraction
Target Compound DataMW 198.11 g/mol (1:1 ratio, ~81.6% active base by mass)
Comparator Or BaselineClomethiazole edisylate (MW 513.5 g/mol, 2:1 ratio, ~63.0% active base by mass)
Quantified Difference~18.6% higher active moiety yield per gram of salt.
ConditionsStoichiometric calculation of salt formulations

Procuring the hydrochloride salt provides more active compound per gram, improving cost-efficiency for large-scale screening or bulk formulation.

Selective CYP2E1 Inhibition for Metabolic Phenotyping

While standard GABA-A modulators like diazepam are strictly used for neuropharmacology, clomethiazole hydrochloride offers secondary utility as a selective, time- and NADPH-dependent inhibitor of human cytochrome P450 2E1 (CYP2E1). In human liver microsomes, clomethiazole exhibits an initial IC50 of 42 μM for CYP2E1, which drops significantly upon preincubation, yielding a Ki of 40 μM and a kinact of 0.35 min^-1 [1]. Unlike broad-spectrum inhibitors, it shows minimal activity against most other major CYP isoforms (IC50 > 300 μM), making it a superior tool compound for isolating CYP2E1-mediated metabolic pathways.

Evidence DimensionCYP2E1 inhibition selectivity
Target Compound DataSelective time-dependent inhibition (Ki = 40 μM, kinact = 0.35 min^-1)
Comparator Or BaselineDiazepam and broad-spectrum CYP inhibitors (Lack selective CYP2E1 mechanism-based inhibition)
Quantified Difference>7-fold selectivity for CYP2E1/CYP2A6 over other major CYP isoforms.
ConditionsHuman liver microsomes preincubated with NADPH

This specific inhibitory profile allows researchers to use clomethiazole hydrochloride as a precision tool for in vitro drug-drug interaction (DDI) and metabolic phenotyping assays.

Aqueous-Based Neuropharmacological Assays

Due to its high water solubility (>10 mg/mL) and stable solid state, clomethiazole hydrochloride is the optimal choice for preparing purely aqueous solutions for patch-clamp electrophysiology and in vitro GABA-A receptor binding studies, avoiding DMSO-induced artifacts.

In Vitro CYP2E1 Phenotyping and DDI Screening

Leveraging its selective time- and NADPH-dependent inhibition of CYP2E1, this compound is highly suited for human liver microsome assays designed to isolate CYP2E1-mediated metabolism and predict drug-drug interactions [1].

Standardized In Vivo Dosing Formulations

The stable crystalline nature of the hydrochloride salt ensures precise gravimetric weighing, making it the preferred precursor for formulating reproducible, consistent oral or intravenous doses in animal models of status epilepticus or neuroprotection .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.9832759 Da

Monoisotopic Mass

196.9832759 Da

Heavy Atom Count

10

UNII

85223EMG44

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6001-74-7

Wikipedia

Clomethiazole hydrochloride

Dates

Last modified: 09-12-2023

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